molecular formula C7H16Cl2N2 B3039847 cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1363166-00-0

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Cat. No.: B3039847
CAS No.: 1363166-00-0
M. Wt: 199.12 g/mol
InChI Key: HAOLFMYODKPZTC-AUCRBCQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (CAS No. 1363166-00-0) is a bicyclic pyrrolidine derivative with a partially saturated pyrrolo[3,4-b]pyrrole core. The compound features a cis-configuration at the 5-methyl substituent and exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications . This scaffold is structurally notable for its conformational rigidity, which is advantageous in drug design for targeting receptors with high specificity.

Properties

IUPAC Name

(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLFMYODKPZTC-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCN[C@@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the hexahydropyrrolo[3,4-b]pyrrole ring system. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Octahydropyrrolo[3,4-b]pyrrole Derivatives

The octahydropyrrolo[3,4-b]pyrrole framework (e.g., derivatives patented by Abbott Laboratories) shares the bicyclic pyrrolidine core but differs in saturation. The "octahydro" designation indicates eight hydrogen atoms in the saturated ring system, compared to the "hexahydro" core of the target compound.

Property cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride Octahydropyrrolo[3,4-b]pyrrole Derivatives
Core Saturation Hexahydro (6 hydrogens) Octahydro (8 hydrogens)
Salt Form Dihydrochloride Typically free base or monohydrochloride
Conformational Rigidity Moderate Higher due to increased saturation
Therapeutic Target Hypothesized: Neurokinin receptors Validated: Neurokinin receptor antagonists

Functionalized Analog: Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (Compound 7c)

This compound (C₂₁H₂₂N₄O₂) shares a pyrrole backbone but incorporates aromatic and electron-withdrawing substituents (e.g., cyano, ester groups). Key differences include:

  • Molecular Complexity: The presence of phenyl, cyano, and ester groups increases molecular weight (362 g/mol) and lipophilicity, likely reducing aqueous solubility compared to the dihydrochloride salt form of the target compound .
  • Synthetic Utility: The ester and cyano groups in 7c suggest reactivity for further derivatization, whereas the methyl and hydrochloride groups in the target compound prioritize stability and bioavailability .
Property This compound Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate
Molecular Formula Not explicitly provided C₂₁H₂₂N₄O₂
Functional Groups Methyl, dihydrochloride Cyano, ester, phenyl, amino
Solubility High (dihydrochloride salt) Likely low (neutral, lipophilic substituents)
Applications Potential CNS therapeutics Intermediate for synthetic chemistry

Stereochemical Considerations

The cis-5-methyl configuration in the target compound introduces stereochemical specificity absent in non-chiral analogs. This feature may enhance selectivity for biological targets, as seen in other pyrrolidine-based drugs where stereochemistry dictates receptor interaction . In contrast, the octahydro derivatives lack explicit stereochemical descriptors in available patents, suggesting broader structural tolerance in their applications.

Research Implications and Limitations

While structural comparisons highlight key differences in saturation, substituents, and stereochemistry, direct pharmacological data for this compound remain sparse. Further studies should focus on:

  • Binding Assays : Comparing affinity for neurokinin receptors with octahydro analogs.
  • Solubility and Stability Profiling : Leveraging the dihydrochloride salt’s advantages over neutral analogs.
  • Synthetic Optimization : Exploring functionalization routes inspired by compounds like 7c .

Biological Activity

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. With a molecular formula of C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol, this compound is characterized by its hexahydropyrrolo core, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors, leading to various physiological effects. The precise pathways involved are still under investigation, but initial studies suggest potential roles in cancer therapy and neuropharmacology.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, certain indole-based hybrids have shown potent cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
U9371.8
PC-3 (Prostate)3.7
A549 (Lung)4.4
MDA-MB-231 (Breast)5.5
HCT116 (Colon)6.0

These findings suggest that the compound may share similar mechanisms of action, potentially involving histone deacetylase (HDAC) inhibition and apoptosis induction .

Neuropharmacological Effects

The compound's structure also suggests potential neuropharmacological applications. Preliminary in vitro studies have shown that it may affect neurotransmitter systems, although detailed mechanisms remain to be elucidated. Such interactions could provide pathways for developing treatments for neurological disorders.

Case Studies

A notable case study explored the use of related compounds in hybrid drug development strategies aimed at enhancing anticancer efficacy. The study highlighted the importance of structural modifications in optimizing biological activity and reducing toxicity profiles. The findings indicated that compounds with similar structures to this compound could potentially be developed into effective dual-action therapeutics .

Comparative Analysis

Comparative analysis with structurally similar compounds reveals that this compound may possess unique advantages:

Compound Molecular Weight Biological Activity
This compound199.12Potential anticancer and neuropharmacological effects
trans-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride199.12Limited studies; less promising results
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Monohydrochloride162.66Moderate activity; less potent than dihydrochloride form

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsAdvantages
Lithiation-Alkylation60–75LDA, THF, –78°CStereochemical control
Ru-Catalyzed Cyclization80–92[Ru] catalyst, toluene, 80°CHigh efficiency, scalability
MCRs50–70RT, EtOHStructural diversity

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and cis/trans isomerism (e.g., δ 2.1–3.5 ppm for pyrrolidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 149.62 for [M+H]+^+) .
  • Infrared (IR) Spectroscopy : Detection of N–H stretches (~3300 cm1^{-1}) and C–Cl bonds (700–800 cm1^{-1}) in the dihydrochloride form .

Note : Cross-validation with elemental analysis (C, H, N ±0.3%) ensures purity .

Advanced: How can researchers resolve low yields in cyclization steps during synthesis?

Answer:

  • Catalyst Optimization : Screen Ru or Pd catalysts (e.g., [Ru(cod)Cl2_2]n_n) with ligands (phosphines) to enhance migratory insertion efficiency .
  • Intermediate Trapping : Use TLC or in situ FTIR to monitor reactive intermediates (e.g., pyrroloindolones) and adjust reaction quenching times .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states, improving cyclization rates .

Advanced: What computational approaches predict the reactivity of this compound in medicinal chemistry?

Answer:

  • DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict activation barriers and regioselectivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the dihydrochloride’s hydrogen-bonding capacity .

Basic: How should the compound be stored to ensure stability?

Answer:

  • Store under inert atmosphere (argon) at room temperature to prevent hygroscopic degradation .
  • Avoid prolonged exposure to light, as UV spectra (λ~270 nm) indicate photosensitivity .

Advanced: What strategies address stereochemical contradictions in synthetic pathways?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-proline derivatives) to enforce cis-configuration .
  • 2D NMR (NOESY) : Confirm spatial proximity of methyl and pyrrolidine protons to resolve cis/trans ambiguities .

Advanced: How can conflicting spectral data (e.g., 13C^{13}\text{C}13C shifts) be reconciled?

Answer:

  • Dynamic NMR : Resolve tautomerism or conformational equilibria by variable-temperature 13C^{13}\text{C} NMR .
  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction (e.g., CCDC deposition) .

Advanced: What pharmacological models evaluate its therapeutic potential?

Answer:

  • In Vitro Assays : Screen against T-cell leukemia lines (e.g., Jurkat) using analogs of Forodesine Hydrochloride as positive controls .
  • SAR Studies : Modify the hexahydropyrrolo core and assess cytotoxicity (IC50_{50}) to identify pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
Reactant of Route 2
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.